molecular formula C14H11N3O2 B14129517 10-Methyl-1-nitroacridin-9(10H)-imine CAS No. 89076-54-0

10-Methyl-1-nitroacridin-9(10H)-imine

Katalognummer: B14129517
CAS-Nummer: 89076-54-0
Molekulargewicht: 253.26 g/mol
InChI-Schlüssel: IBRBXOHVGHAHHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Methyl-1-nitroacridin-9(10H)-imine is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as anticancer and antimicrobial agents. This compound is characterized by the presence of a nitro group and a methyl group attached to the acridine core, which significantly influences its chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 10-Methyl-1-nitroacridin-9(10H)-imine typically involves the nitration of 10-methylacridin-9(10H)-one followed by the reduction of the nitro group to an imine. The reaction conditions often require the use of strong acids and reducing agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

10-Methyl-1-nitroacridin-9(10H)-imine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation states.

    Reduction: The nitro group can be reduced to an amine or imine under suitable conditions.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the acridine core.

Common reagents used in these reactions include strong acids, bases, and reducing agents such as hydrogen gas in the presence of a catalyst. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

10-Methyl-1-nitroacridin-9(10H)-imine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other acridine derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic properties, particularly in the treatment of cancer and bacterial infections.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 10-Methyl-1-nitroacridin-9(10H)-imine involves its interaction with biological macromolecules such as DNA and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can cause DNA damage, leading to cell death. The compound may also inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

10-Methyl-1-nitroacridin-9(10H)-imine can be compared with other acridine derivatives such as:

    4-Chloro-10-methyl-1-nitroacridin-9(10H)-one: Similar in structure but with a chloro group, which may alter its reactivity and biological activity.

    10-Methylacridin-9(10H)-one: Lacks the nitro group, resulting in different chemical properties and applications.

    1-Nitro-4-aminoethylamine-9-alkylthioacridines: Promising lead molecules for antimicrobial applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

89076-54-0

Molekularformel

C14H11N3O2

Molekulargewicht

253.26 g/mol

IUPAC-Name

10-methyl-1-nitroacridin-9-imine

InChI

InChI=1S/C14H11N3O2/c1-16-10-6-3-2-5-9(10)14(15)13-11(16)7-4-8-12(13)17(18)19/h2-8,15H,1H3

InChI-Schlüssel

IBRBXOHVGHAHHW-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C(=CC=C2)[N+](=O)[O-])C(=N)C3=CC=CC=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.